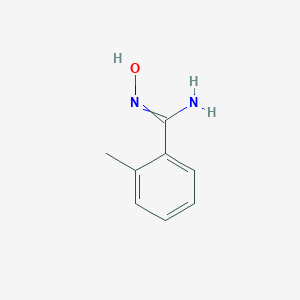

2-methylbenzamide Oxime

Vue d'ensemble

Description

The compound of interest, 2-methylbenzamide Oxime, is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Benzamides are a class of compounds that are known for their diverse range of biological activities and their utility in synthesizing heterocyclic compounds .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of significant interest in the field of organic chemistry. For instance, the oxidative coupling of 2-aminobenzamides with aryl methyl ketones catalyzed by molecular iodine has been shown to produce 2-aryl quinazolin-4(3H)-ones . Similarly, TBAB-catalyzed oxidative cyclization of 2-alkynylbenzamide leads to the formation of isocoumarin-1-imines and isobenzofuran-1-imines . Phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides is another method for synthesizing quinazolinones . These methods highlight the versatility of benzamide derivatives in synthesizing a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex and is often characterized using various spectroscopic methods. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized by 1H NMR, 13C NMR, IR, GC-MS, and confirmed by X-ray analysis . The structural motifs present in these compounds, such as the N,O-bidentate directing group, are important for reactions like metal-catalyzed C–H bond functionalization .

Chemical Reactions Analysis

Benzamide derivatives undergo a variety of chemical reactions. The synthesis of isoquinolone derivatives through nickel-catalyzed annulation of 2-halobenzamides with alkynes is one such reaction . Additionally, the zinc-catalyzed oxidative transformation of 2-aminobenzamide with benzyl alcohols to form quinazolinones and benzothiadiazine 1,1-dioxides demonstrates the reactivity of these compounds . The copper-catalyzed tandem reactions of o-halobenzamides for the synthesis of 2,3-dihydrobenzoxazinones is another example of the chemical versatility of benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their synthesis and molecular structure. The high yields and regioselectivity observed in the synthesis of isocoumarin-1-imines and isobenzofuran-1-imines suggest that these compounds have stable and predictable reactivity patterns . The ability to synthesize these compounds under metal- and oxidant-free conditions, as well as in environmentally friendly ionic liquids, indicates that benzamide derivatives can be manipulated under a variety of conditions .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- The synthesis of molybdenum(VI) complexes with benzamide oxime, including a rare linear tetranuclear molybdenum complex, indicates the role of 2-methylbenzamide oxime in developing unique chemical structures with potential applications in material science and catalysis (Chilou et al., 1989).

Application in Organic Synthesis

- A copper-catalyzed intramolecular amination using 2-methylbenzamides demonstrates its utility in synthesizing isoindolinones, which are significant in medicinal chemistry (Yamamoto et al., 2016).

- The conversion of amide oximes into amidines by pentacarbonyliron, including reactions with N-alkyl and N-arylbenzamide oximes, shows the application of 2-methylbenzamide oxime in organic synthesis (Dondoni & Barbaro, 1975).

Electronic and Structural Analysis

- A density functional theory-based study on compounds containing strong, intramolecular hydrogen bonds, including 2-hydroxy-N-methylbenzamide, underscores the importance of 2-methylbenzamide oxime in understanding electronic structure and dynamics in chemical compounds (Jezierska et al., 2009).

Antimicrobial Studies

- Mannich bases synthesized using 2-methylbenzamide were evaluated for their antimicrobial action, illustrating the potential of 2-methylbenzamide oxime in developing new antibacterial agents (Joshi et al., 2009).

Enzymatic Studies

- A study on the enzymatic reduction of oximes, including 2,4,6-trimethylbenzaldoxime, highlights the relevance of 2-methylbenzamide oxime in understanding enzymatic pathways and their potential applications in drug metabolism and toxicology (Heberling et al., 2006).

Safety And Hazards

2-Methylbenzamide Oxime is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

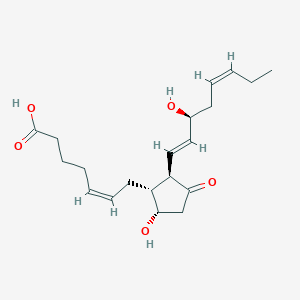

IUPAC Name |

N'-hydroxy-2-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKAWWHOQNNATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylbenzamide Oxime | |

CAS RN |

40312-14-9 | |

| Record name | 40312-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)

![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)